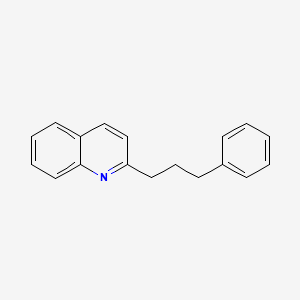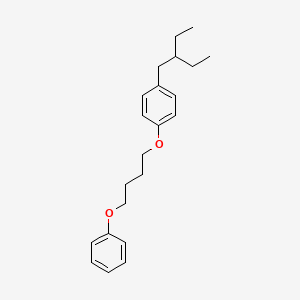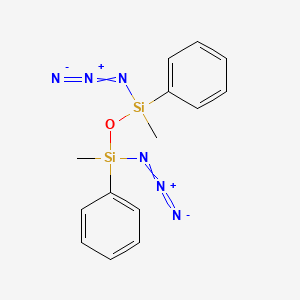
2-(3-Chloropropyl)-2-propyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropropyl)-2-propyl-1,3-dioxolane is an organic compound with the molecular formula C9H17ClO2. It is a member of the dioxolane family, which are heterocyclic acetals. This compound is characterized by the presence of a chloropropyl group and a propyl group attached to a dioxolane ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-2-propyl-1,3-dioxolane typically involves the reaction of 3-chloropropyl bromide with 2-propyl-1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques like column chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloropropyl)-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used. These reactions are often performed in acidic or basic aqueous solutions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. These reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: The major products are substituted dioxolanes with various functional groups replacing the chlorine atom.
Oxidation Reactions: The major products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The major products are alcohols or alkanes, depending on the extent of reduction.
Aplicaciones Científicas De Investigación
2-(3-Chloropropyl)-2-propyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for carbonyl compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloropropyl)-2-propyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical transformations. The compound’s reactivity and stability make it a valuable tool in synthetic chemistry and biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane
- 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
- Tris(chloropropyl) phosphate
Uniqueness
2-(3-Chloropropyl)-2-propyl-1,3-dioxolane is unique due to its specific combination of a chloropropyl group and a propyl group attached to a dioxolane ring. This structural arrangement imparts distinct chemical properties, making it suitable for specific applications in synthetic chemistry and research. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a versatile intermediate in various chemical processes.
Propiedades
Número CAS |
113811-21-5 |
|---|---|
Fórmula molecular |
C9H17ClO2 |
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17ClO2/c1-2-4-9(5-3-6-10)11-7-8-12-9/h2-8H2,1H3 |
Clave InChI |
JMIVHEJOTJQTPM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(OCCO1)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)






![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)



![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)

![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
